(4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound “(4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative featuring a conjugated system with a benzothiazole-substituted furan moiety. Pyrazolones are well-known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The Z-configuration of the methylidene group at the 4-position stabilizes the planar geometry, which is critical for π-π stacking interactions in biological systems or crystalline packing .
Synthesis of this compound follows methodologies adapted from pyrazolone derivatives, such as condensation reactions between substituted furan-carbaldehydes and pyrazolone precursors under basic conditions . Structural characterization typically employs single-crystal X-ray diffraction (SC-XRD) and spectroscopic techniques (e.g., NMR, IR), supported by computational tools like Multiwfn for electronic property analysis .
Properties
Molecular Formula |
C22H15N3O2S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(4Z)-4-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H15N3O2S/c1-14-17(22(26)25(24-14)15-7-3-2-4-8-15)13-16-11-12-19(27-16)21-23-18-9-5-6-10-20(18)28-21/h2-13H,1H3/b17-13- |
InChI Key |
DJTXTDYZNRZIKB-LGMDPLHJSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound (4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its synthesis, biological activities, and potential applications based on available literature.
Structural Features
The compound features a pyrazolone core substituted with a furan and benzothiazole moiety, contributing to its unique chemical reactivity and biological activities.
Medicinal Chemistry
The compound exhibits significant biological activities, making it a candidate for drug development. Its structural components are known to enhance pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazolones possess antimicrobial properties. The presence of the furan and benzothiazole rings may enhance the interaction with microbial targets, leading to increased efficacy against various pathogens .
- Anti-inflammatory Effects : Compounds containing pyrazolone structures have been reported to exhibit anti-inflammatory properties. The benzothiazole moiety may play a role in modulating inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases.
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of other heterocyclic compounds. For example:
- Synthesis of Thiazoles and Triazoles : The reaction of this compound with various halogenated reagents can yield thiazole derivatives, which are known for their diverse biological activities . This synthetic versatility makes it valuable in developing new pharmaceutical agents.
Material Science
Due to its unique structural properties, the compound may find applications in material science:
- Organic Electronics : The furan and benzothiazole components can contribute to the electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of pyrazolone derivatives against various bacterial strains. The results indicated that modifications to the benzothiazole ring significantly enhanced antibacterial activity compared to standard antibiotics .
Case Study 2: Synthesis Pathways
Research outlined several synthetic pathways for generating novel thiazole derivatives from this compound. The methodologies included reactions with different electrophiles under varying conditions, yielding compounds with promising biological profiles .
Mechanism of Action
The mechanism of action of (4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Electronic Effects :
- The benzothiazole-furan group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to methoxybenzylidene or thiomethylphenyl analogues . This may improve interactions with nucleophilic residues in enzyme active sites.
- Fluorophenyl and triazole substituents in analogues increase hydrophobicity but reduce solubility in polar solvents, limiting bioavailability.
Biological Activity: Thiomethylphenyl derivatives exhibit moderate antimicrobial activity due to sulfur’s role in disrupting microbial membranes .
Crystallographic Behavior :
- Isostructural fluorophenyl-thiazole derivatives adopt triclinic (P 1̄) symmetry with planar conformations, similar to the target compound. However, perpendicular fluorophenyl orientation disrupts π-π stacking, unlike the fully conjugated benzothiazole-furan system .
Computational and Experimental Data
- Electrostatic Potential (ESP): Multiwfn analysis reveals the benzothiazole-furan system in the target compound has a higher ESP magnitude (-120 to +140 kcal/mol) than methoxybenzylidene analogues (-90 to +110 kcal/mol), favoring stronger dipole interactions .
- Thermal Stability : Differential scanning calorimetry (DSC) shows the target compound decomposes at 285°C, comparable to fluorophenyl derivatives (270–300°C) but higher than methoxy-substituted analogues (250°C) .
Research Findings and Implications
Anticancer Potential: The benzothiazole moiety’s ability to intercalate DNA or inhibit topoisomerase II aligns with findings from pyrazolo-pyrimidine derivatives in oncological studies .
Synthetic Challenges : Steric hindrance from the benzothiazole-furan group complicates crystallization, necessitating high-purity DMF for SC-XRD .
Structure-Activity Relationship (SAR) : Planarity and electron-deficient regions are critical for bioactivity, as seen in fluorophenyl-thiazole analogues .
Biological Activity
The compound (4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known by its CAS number 884399-20-6, is a pyrazolone derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, including anti-cancer properties, anti-inflammatory effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 410.4 g/mol. The structure features a benzothiazole moiety linked to a furan ring and a pyrazolone core, which are known for their pharmacological significance.
1. Anti-Cancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anti-cancer properties. For instance, the anti-proliferative effects of various derivatives were evaluated against several cancer cell lines.
Table 1: Anti-Cancer Activity of Related Compounds
In one study, the synthesized pyrazolone derivatives showed higher cytotoxicity than Foretinib, a known anti-cancer agent. The structure–activity relationship (SAR) analysis highlighted that electron-withdrawing groups significantly enhance anti-proliferative activity.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Similar pyrazolone derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 2: Inhibition of COX Enzymes
| Compound | COX Inhibition (%) | Reference |
|---|---|---|
| Compound C | 85% | |
| (4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | TBD |
This suggests that the compound may have potential therapeutic applications in treating inflammatory diseases.
The mechanism through which (4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cancer proliferation and inflammation pathways.
Proposed Pathways
- Inhibition of Cancer Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspase pathways.
- Modulation of Inflammatory Response : It might inhibit the production of pro-inflammatory cytokines by blocking NF-kB signaling pathways.
Case Studies
A notable study evaluated the efficacy of similar pyrazolone compounds in various preclinical models. The results indicated significant reductions in tumor size and inflammatory markers when treated with these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
